2-Butenoic acid, 1,3-dimethylbutyl ester

Description

Classification within Ester Chemistry and Organic Compounds

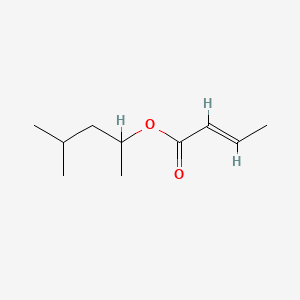

2-Butenoic acid, 1,3-dimethylbutyl ester, is an organic compound classified as an ester. Esters are derivatives of carboxylic acids where the hydroxyl group of the acid is replaced by an alkoxy group. Specifically, this compound is the ester of 2-butenoic acid and the alcohol 1,3-dimethylbutanol (also known as 4-methyl-2-pentanol). Its chemical structure consists of a ten-carbon backbone with two oxygen atoms, and its molecular formula is C10H18O2. nih.gov The IUPAC name for this compound is 4-methylpentan-2-yl (E)-but-2-enoate. nih.govnih.gov

The presence of a carbon-carbon double bond in the butenoic acid portion of the molecule makes it an unsaturated ester. This unsaturation, specifically in the form of a (E)- or trans-configuration at the second carbon, influences its chemical reactivity and physical properties. The compound is also known by various synonyms, including methylisobutylcarbinyl crotonate and 1,3-dimethylbutyl crotonate. nih.gov

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | 4-methylpentan-2-yl (E)-but-2-enoate |

| CAS Number | 35206-51-0 |

Data sourced from PubChem. nih.gov

Historical Perspective and Research Evolution Pertaining to Butenoic Acid Esters

The study of butenoic acid and its esters is part of the broader history of organic chemistry. Butenoic acid exists as three isomers: crotonic acid ((2E)-but-2-enoic acid), isocrotonic acid ((2Z)-but-2-enoic acid), and 3-butenoic acid. wikipedia.org Research into these simple unsaturated carboxylic acids and their derivatives has been ongoing for over a century, forming a basis for understanding reaction mechanisms and synthesis strategies.

The evolution of research on butenoic acid esters has been influenced by advancements in analytical techniques, which have allowed for precise characterization of their isomers and investigation of their properties. The study of related compounds, such as γ-hydroxybutyric acid (GHB), which shares a similar carbon framework, also has a documented history in medicinal chemistry, initially being researched in the 1960s. wikipedia.org This indicates a long-standing scientific interest in the biological activities of short-chain carboxylic acid derivatives.

Current Research Significance and Future Trajectories for the Compound

The primary current significance of this compound lies in its application as a fragrance ingredient. nih.govnih.govepa.gov It is described as having a versatile and fresh, apple-forward aroma, with additional fruity notes of pear, plum, and grape. fragranceconservatory.com This olfactory profile makes it a valuable component in the formulation of various scented consumer products. fragranceconservatory.com

Current research related to this and similar fragrance compounds often focuses on the development of sustainable and environmentally friendly synthesis methods. There is a growing trend to utilize renewable materials in the production of fragrance ingredients to conserve natural resources. fragranceconservatory.com While this specific ester is synthesized in a lab, the broader field is moving towards greener chemistry principles.

Future research trajectories for this compound may include:

Novel Synthesis Routes: Exploration of biocatalytic methods or the use of novel catalysts to improve the efficiency and sustainability of its production. The upcycling of agricultural waste into valuable chemicals is a growing field, and future research might explore pathways to produce butenoic acid or its precursors from bio-based feedstocks. acs.org

Expanded Applications: While its primary use is in fragrances, research could uncover other potential applications. The physicochemical properties of esters make them suitable for various industrial uses, and further investigation may reveal new opportunities for this specific molecule.

Structure-Activity Relationship Studies: Deeper investigation into how its molecular structure relates to its olfactory properties could lead to the design of new fragrance molecules with tailored scents.

The reported production volumes in the United States have been relatively low in recent years, suggesting it is a specialty chemical used in specific formulations. nih.gov Future research could aim to optimize its production for these niche markets or to discover new applications that could increase its demand.

Synonyms and Identifiers for this compound

| Type | Identifier |

|---|---|

| Systematic Name | This compound |

| IUPAC Name | 4-methylpentan-2-yl (E)-but-2-enoate |

| CAS Number | 35206-51-0 |

| Synonyms | Methylisobutylcarbinyl crotonate, Apple crotonate, Damasconate, Frutinate |

| PubChem CID | 6440993, 161859 |

Data sourced from PubChem and The Fragrance Conservatory. nih.govnih.govfragranceconservatory.com

Properties

CAS No. |

35206-51-0 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

4-methylpentan-2-yl (E)-but-2-enoate |

InChI |

InChI=1S/C10H18O2/c1-5-6-10(11)12-9(4)7-8(2)3/h5-6,8-9H,7H2,1-4H3/b6-5+ |

InChI Key |

VCLJLOIXTASTGU-UHFFFAOYSA-N |

SMILES |

CC=CC(=O)OC(C)CC(C)C |

Canonical SMILES |

CC=CC(=O)OC(C)CC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butenoic Acid, 1,3 Dimethylbutyl Ester and Analogues

Conventional Chemical Synthesis Routes for Ester Formation

Traditional methods for ester synthesis are well-established in the chemical industry and typically involve direct esterification or transesterification reactions, often catalyzed by strong mineral acids.

Acid-Catalyzed Esterification Processes

The most common method for synthesizing esters like 1,3-dimethylbutyl crotonate is the Fischer-Speier esterification. organic-chemistry.orgmasterorganicchemistry.com This equilibrium reaction involves the direct reaction of a carboxylic acid (crotonic acid) with an alcohol (4-methyl-2-pentanol) in the presence of an acid catalyst. masterorganicchemistry.com

The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the final ester. masterorganicchemistry.com

To drive the equilibrium towards the product side and achieve high yields, common strategies include using an excess of one of the reactants, typically the less expensive alcohol, or removing water from the reaction mixture as it forms. organic-chemistry.orgmasterorganicchemistry.comoperachem.com This can be achieved through azeotropic distillation using a Dean-Stark apparatus. operachem.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.com For instance, a general laboratory procedure for a similar ester, (1,3-dimethylbutyl) acetate (B1210297), involves refluxing 4-methyl-2-pentanol (B46003) with an excess of acetic acid and a catalytic amount of sulfuric acid for about an hour. ukessays.com A similar protocol would be applicable for the synthesis of 1,3-dimethylbutyl crotonate.

Table 1: Typical Reaction Parameters for Acid-Catalyzed Esterification

| Parameter | Typical Value/Condition | Source(s) |

|---|---|---|

| Reactants | Carboxylic Acid, Alcohol | masterorganicchemistry.com |

| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH) | masterorganicchemistry.com |

| Reactant Ratio | Excess of alcohol is common | masterorganicchemistry.commasterorganicchemistry.com |

| Temperature | Reflux temperature of the alcohol or solvent | operachem.com |

| Water Removal | Dean-Stark apparatus, molecular sieves | organic-chemistry.orgoperachem.com |

Transesterification and Interesterification Reactions

Transesterification is another conventional route for synthesizing esters. This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of a catalyst. For the synthesis of 1,3-dimethylbutyl crotonate, a simple alkyl crotonate, such as methyl crotonate or ethyl crotonate, would be reacted with 4-methyl-2-pentanol.

This reaction can be catalyzed by either acids (like H₂SO₄) or bases (like sodium methoxide). The acid-catalyzed mechanism is similar to Fischer esterification. In the base-catalyzed process, a strong base deprotonates the alcohol to form a nucleophilic alkoxide, which then attacks the carbonyl carbon of the starting ester.

Interesterification is a related process where a mixture of different esters is reacted, leading to a redistribution of the acyl groups. While less direct for the synthesis of a specific ester, it is a relevant process in the broader context of ester manufacturing.

Novel and Sustainable Synthetic Approaches

In response to the growing demand for environmentally friendly processes, novel synthetic methodologies are being developed. These approaches prioritize sustainability, safety, and efficiency.

Biocatalytic and Enzymatic Syntheses of Ester Compounds

Biocatalysis, particularly the use of enzymes, has emerged as a powerful tool for the synthesis of esters, including those used in fragrances. nih.gov Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze esterification, and transesterification reactions under mild conditions. nih.gov

The enzymatic synthesis of flavor and fragrance esters offers several advantages over chemical methods, including high selectivity (chemo-, regio-, and enantio-selectivity), lower energy consumption, and the avoidance of harsh chemicals and byproducts. nih.govnih.gov The reactions are typically carried out in non-aqueous solvents or in solvent-free systems to shift the equilibrium towards synthesis.

For the synthesis of 1,3-dimethylbutyl crotonate, a lipase (B570770) such as Candida antarctica lipase B (CALB), often in an immobilized form like Novozym 435, could be employed to catalyze the direct esterification of crotonic acid with 4-methyl-2-pentanol. Alternatively, lipase-catalyzed transesterification with a simple crotonate ester could be performed. Studies on the enzymatic synthesis of various flavor esters have demonstrated high conversion rates and product purity. nih.gov

Table 2: Comparison of Chemical and Enzymatic Esterification

| Feature | Chemical Synthesis | Enzymatic Synthesis | Source(s) |

|---|---|---|---|

| Catalyst | Strong acids (H₂SO₄, HCl) | Lipases, Esterases | nih.govresearchgate.net |

| Reaction Conditions | High temperature, sometimes pressure | Mild temperature and pressure | nih.gov |

| Selectivity | Often low, can lead to byproducts | High (chemo-, regio-, enantio-) | nih.gov |

| Environmental Impact | Use of corrosive and hazardous chemicals | Green and sustainable, biodegradable catalysts | nih.govnih.gov |

| Product Quality | Can have color and odor impurities | High purity, often considered 'natural' | nih.gov |

Chemo-Enzymatic Hybrid Methodologies

Chemo-enzymatic synthesis combines the strengths of both chemical and enzymatic reactions to create more efficient and novel synthetic routes. beilstein-journals.org This approach can involve using a chemical step to prepare a substrate for an enzymatic transformation, or vice versa.

For example, a complex alcohol could be synthesized chemically and then esterified enzymatically to produce a specific fragrance ester. This allows for the creation of novel molecules that might be difficult to access through purely chemical or biological means. In the context of 1,3-dimethylbutyl crotonate, while a fully chemo-enzymatic route might not be necessary for this relatively simple molecule, the principles are applicable to the synthesis of more complex structural analogues. For instance, an enzymatic process could be used to resolve a racemic alcohol before it is esterified chemically. researchgate.net

Green Chemistry Principles in Ester Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of esters to reduce the environmental impact of chemical manufacturing. jetir.org Key strategies include the use of renewable feedstocks, the development of safer and more efficient catalysts, and the reduction of waste.

A significant development in this area is the use of solid acid catalysts to replace corrosive mineral acids like sulfuric acid. researchgate.netjetir.org Materials such as zeolites, ion-exchange resins (e.g., Amberlyst-15), and sulfated zirconia have been shown to be effective catalysts for esterification. researchgate.netjetir.org These solid catalysts offer several advantages, including easier separation from the reaction mixture, reduced corrosion, and the potential for regeneration and reuse, which simplifies downstream processing and minimizes waste. jetir.org

Furthermore, the use of solvent-free reaction conditions is another green chemistry approach that is being explored for ester synthesis. researchgate.net This not only reduces the use of potentially harmful organic solvents but can also lead to higher reaction rates and easier product isolation.

Precursor Synthesis and Functionalization

The efficient synthesis of the target ester is predicated on the successful and high-yielding preparation of its constituent moieties: the 1,3-dimethylbutanol alcohol portion and the 2-butenoic acid backbone.

1,3-Dimethylbutanol, a secondary alcohol, is a key precursor. A primary industrial method for its synthesis involves the catalytic hydrogenation of methyl isobutyl ketone. This process is typically carried out using a nickel catalyst, followed by fractional distillation to purify the final product.

Another documented approach involves a Grignard reaction. This method can be adapted to produce 3,3-dimethyl-1-butanol, an isomer of 1,3-dimethylbutanol, by reacting a neopentyl magnesium halide Grignard reagent with formaldehyde. The reaction is then subjected to hydrolysis, extraction, and distillation to yield the final alcohol. A similar strategy could theoretically be adapted to produce 1,3-dimethylbutanol by selecting appropriate starting materials.

| Method | Starting Material | Reagents | Key Conditions | Product |

| Catalytic Hydrogenation | Methyl isobutyl ketone | H₂, Nickel catalyst | Catalytic hydrogenation, followed by fractional distillation. | 1,3-Dimethylbutanol |

| Grignard Reaction | Halogenated neopentane, Formaldehyde | Magnesium, Ether solvent, Initiator (e.g., iodine) | Formation of Grignard reagent, reaction with formaldehyde, hydrolysis, extraction, and distillation. nih.govresearchgate.net | 3,3-Dimethyl-1-butanol |

This table summarizes common synthetic routes for 1,3-dimethylbutanol and a structurally related isomer.

2-Butenoic acid, commonly known as crotonic acid, is an unsaturated carboxylic acid that serves as the acidic precursor for the ester. The most prevalent industrial production method is the oxidation of crotonaldehyde. organic-chemistry.org This can be achieved using air or oxygen, often in the presence of a catalyst to improve selectivity and yield. organic-chemistry.orgmasterorganicchemistry.com Continuous flow processes have been developed for this oxidation, offering advantages such as higher yields and shorter reaction times compared to batch processes. masterorganicchemistry.com

An alternative synthetic route is the ethenolysis of pentenoic acid isomers. This reaction involves the use of a metathesis catalyst to break and reform double bonds, yielding 2-butenoic acid among other products. researchgate.net

Furthermore, 2-butenoic acid can be synthesized through the carbonation of a corresponding organometallic reagent, or via isomerization and dehydrochlorination reactions from other butanoic acid derivatives. libretexts.org The choice of method often depends on the desired scale and available starting materials.

| Method | Starting Material | Reagents/Catalyst | Key Conditions | Product |

| Oxidation | Crotonaldehyde | O₂ or air, Catalyst (optional) | Oxidation reaction, followed by purification via distillation and crystallization. organic-chemistry.orgorganic-chemistry.org | 2-Butenoic acid |

| Ethenolysis | Pentenoic acid | Metathesis catalyst | Reaction with ethylene (B1197577) under pressure. researchgate.net | 2-Butenoic acid |

| Carbonation | Methylacetylene | Sodium, Carbon dioxide | Formation of sodium methylacetylide followed by carbonation. libretexts.org | 2-Butynoic acid (can be reduced to 2-Butenoic acid) |

This table outlines major synthetic pathways to the 2-butenoic acid backbone.

The final step in the synthesis of 2-butenoic acid, 1,3-dimethylbutyl ester is the esterification of 2-butenoic acid with 1,3-dimethylbutanol. Given that 1,3-dimethylbutanol is a sterically hindered secondary alcohol, standard Fischer esterification—reacting the carboxylic acid and alcohol with a strong acid catalyst—may proceed slowly. organic-chemistry.orgmasterorganicchemistry.com

A more suitable method for such substrates is the Steglich esterification. organic-chemistry.org This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation under mild conditions. This method is particularly effective for sterically demanding alcohols. organic-chemistry.org

Alternatively, the reaction can be carried out by first converting 2-butenoic acid to its more reactive acid chloride, crotonyl chloride. The subsequent reaction of crotonyl chloride with 1,3-dimethylbutanol in the presence of a non-nucleophilic base would yield the desired ester. google.com

Advanced Analytical Techniques for the Characterization of 2 Butenoic Acid, 1,3 Dimethylbutyl Ester

Chromatographic Separation and Detection Methods

Chromatography is an essential tool for the separation and analysis of 2-Butenoic acid, 1,3-dimethylbutyl ester from complex matrices and for the assessment of its purity. Both gas and liquid chromatography are utilized, often coupled with mass spectrometry for enhanced detection and identification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for confident identification.

For qualitative analysis, the retention time of the compound in the gas chromatogram provides an initial identification parameter, which is then confirmed by matching the obtained mass spectrum with a reference spectrum from a database, such as those from the National Institute of Standards and Technology (NIST). nist.govnist.gov The mass spectrum of a related compound, 2-Butenoic acid, 3-methylbutyl ester, shows characteristic fragmentation patterns that can be used as a reference point for interpreting the spectrum of this compound. nist.gov The interpretation of electron ionization mass spectra of wax esters reveals that the most important fragments are typically the acylium ions, which allow for the structural characterization of the acid portion of the molecule. nih.gov

Quantitative analysis can be performed by creating a calibration curve using standards of known concentration. The peak area of the compound in the chromatogram is proportional to its concentration in the sample. This allows for the precise determination of the amount of this compound in a given sample.

A typical GC-MS analysis would involve the following parameters, which can be optimized for the specific compound:

| Parameter | Typical Value |

| Column | HP-5MS (30m x 0.25mm, 0.25µm film thickness) or similar |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temp 50°C, ramp to 280°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

This table presents a hypothetical set of GC-MS parameters that could be used for the analysis of this compound, based on general laboratory practices.

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are versatile techniques for the separation, purification, and analysis of a wide range of compounds, including esters like this compound. These methods are particularly useful for analyzing less volatile compounds or those that are thermally unstable. UPLC, with its use of smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC.

Reverse-phase HPLC is a common mode of separation for moderately polar compounds like this compound. In this technique, a nonpolar stationary phase is used with a polar mobile phase. A reverse-phase method for the analysis of this compound can be achieved using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid. nih.gov

The 1,3-dimethylbutyl ester of 2-butenoic acid possesses a chiral center at the C4 position of the pentyl group, meaning it can exist as two enantiomers. The separation of these enantiomers is crucial as they may exhibit different biological activities. Chiral chromatography is the method of choice for this purpose. This can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a variety of racemic compounds, including esters. asianpubs.orgcsfarmacie.cz The separation is typically performed in normal-phase mode with a mobile phase like hexane (B92381) and an alcohol modifier, or in reverse-phase mode with an aqueous-organic mobile phase. csfarmacie.cz The development of a successful chiral separation often involves screening different CSPs and mobile phase compositions to achieve optimal resolution. asianpubs.org

Coupling HPLC/UPLC with mass spectrometry (LC-MS) provides a highly sensitive and selective analytical tool. For effective LC-MS analysis, the mobile phase must be volatile. Therefore, non-volatile buffers like phosphoric acid, which are sometimes used in HPLC methods, need to be replaced with volatile alternatives such as formic acid or ammonium (B1175870) acetate (B1210297). nih.gov This ensures that the mobile phase can be easily removed in the MS interface, allowing for efficient ionization of the analyte. The use of such volatile mobile phases is compatible with both reverse-phase and chiral chromatography, enabling the direct analysis of the separated isomers by mass spectrometry.

Liquid Chromatography (HPLC/UPLC) for Isomer Separation and Purity Assessment

Spectroscopic Characterization Modalities

Spectroscopic techniques are indispensable for the definitive structural elucidation of molecules. Nuclear magnetic resonance spectroscopy is the most powerful of these methods for determining the precise arrangement of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to piece together the structure of this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the protons on the butenoic acid moiety and the 1,3-dimethylbutyl group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to assign them to specific protons in the molecule. For instance, the protons on the double bond of the butenoate group would appear in the olefinic region of the spectrum, typically between 5.5 and 7.5 ppm.

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal. The chemical shift of each signal is indicative of the carbon's chemical environment (e.g., whether it is part of an alkyl group, an alkene, or a carbonyl group). For this compound, one would expect to see signals corresponding to the carbonyl carbon, the two olefinic carbons, and the various aliphatic carbons of the 1,3-dimethylbutyl group. The chemical shift for a carbonyl carbon in an ester typically appears in the range of 170-185 ppm. libretexts.org

A predicted assignment of the ¹H and ¹³C NMR signals for this compound is presented below based on established chemical shift principles and data from similar structures.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃-CH= | ~1.8 | Doublet |

| =CH-CO | ~5.8 | Doublet of Quartets |

| -CH=CH- | ~6.9 | Doublet of Quartets |

| O-CH(CH₃)- | ~4.9 | Sextet |

| -CH(CH₃)₂ | ~0.9 | Doublet |

| -CH₂- | ~1.5 | Multiplet |

| -CH(CH₃)₂ | ~1.8 | Nonet |

| -CH(CH₃)- | ~1.2 | Doublet |

This table represents predicted ¹H NMR data and is for illustrative purposes.

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~166 |

| =CH-CO | ~122 |

| -CH= | ~145 |

| CH₃-CH= | ~18 |

| O-CH- | ~70 |

| -CH₂- | ~40 |

| -CH(CH₃)₂ | ~25 |

| -CH(CH₃)₂ | ~22 |

| -CH(CH₃)- | ~20 |

This table represents predicted ¹³C NMR data and is for illustrative purposes.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the functional groups present in a molecule by probing its vibrational modes. For this compound, these methods are instrumental in confirming its identity and structural integrity.

The structure of this compound contains several key functional groups: a carbon-carbon double bond (C=C) in conjugation with a carbonyl group (C=O) of the ester, carbon-oxygen single bonds (C-O), and aliphatic carbon-hydrogen (C-H) bonds within the dimethylbutyl and methyl groups.

In Infrared spectroscopy , the absorption of infrared radiation excites molecular vibrations. The conjugated system in this ester influences the position of the C=O and C=C stretching bands. The C=O stretch in saturated esters typically appears around 1750-1735 cm⁻¹, but conjugation lowers this frequency to the 1730-1715 cm⁻¹ region due to a decrease in the double bond character of the carbonyl group. spectroscopyonline.com The C=C stretching vibration, which is often weak in the IR spectrum, is expected in the 1650-1600 cm⁻¹ range. The C-O stretching vibrations of the ester group are typically strong and appear as two distinct bands between 1300 and 1000 cm⁻¹. spectroscopyonline.com

Raman spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While the C=O stretch gives a moderately strong Raman signal, the C=C double bond, being more polarizable, typically exhibits a strong Raman signal, making it particularly useful for identifying unsaturation. Aliphatic and olefinic C-H stretching and bending vibrations are also observable in both spectra.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

| C-H (sp³ hybridized) | Stretching | 2980-2850 | 2980-2850 | Strong |

| C-H (sp² hybridized, olefinic) | Stretching | 3100-3000 | 3100-3000 | Medium |

| C=O (α,β-unsaturated ester) | Stretching | 1730-1715 | 1730-1715 | Strong |

| C=C (conjugated) | Stretching | 1650-1600 | 1650-1600 | Med-Weak |

| C-O (ester) | Asymmetric Stretch | 1300-1150 | 1300-1150 | Strong |

| C-O (ester) | Symmetric Stretch | 1150-1000 | 1150-1000 | Strong |

Advanced Mass Spectrometry Techniques (e.g., High-Resolution MS, Tandem MS)

Mass spectrometry (MS) is a cornerstone of molecular analysis, providing information on the mass-to-charge ratio (m/z) of ions. When coupled with techniques like Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

High-Resolution Mass Spectrometry (HRMS) offers the ability to measure m/z values with very high accuracy (typically to four or more decimal places). docbrown.info This precision allows for the determination of the elemental formula of a compound from its molecular ion peak. For this compound (C₁₀H₁₈O₂), the calculated exact mass is 170.1307. HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in its identification.

Tandem Mass Spectrometry (MS/MS) , or MS², involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This technique provides detailed structural information. The fragmentation pattern of this compound is predictable based on the established fragmentation of esters. The molecular ion [C₁₀H₁₈O₂]⁺• would be observed, though it may be of low abundance. docbrown.info Key fragmentation pathways would include:

McLafferty Rearrangement: A characteristic fragmentation of esters, leading to the elimination of an alkene (in this case, 2-methylpropene from the 1,3-dimethylbutyl group is possible, though less favored than cleavage of the ester bond itself) or the formation of a protonated acid fragment.

Alpha-cleavage: Cleavage of the C-O bond adjacent to the carbonyl group, resulting in the formation of an acylium ion [CH₃CH=CHCO]⁺ at m/z 69.

Cleavage of the ester alkyl group: Loss of the 1,3-dimethylbutyl group as a radical or an alkene can lead to several characteristic ions. For instance, the loss of the C₆H₁₃• radical (85 Da) would result in a fragment at m/z 85, corresponding to the protonated crotonic acid. The base peak in the mass spectrum of a similar compound, butanoic acid, is at m/z 60. docbrown.info

A plausible fragmentation pattern is presented in the table below.

| m/z | Proposed Fragment Ion | Description |

| 170 | [C₁₀H₁₈O₂]⁺• | Molecular Ion |

| 155 | [C₉H₁₅O₂]⁺ | Loss of a methyl radical (•CH₃) |

| 85 | [C₄H₅O₂]⁺ | Loss of the 1,3-dimethylbutyl radical (•C₆H₁₃) |

| 69 | [C₄H₅O]⁺ | Acylium ion from cleavage of the ester C-O bond |

| 57 | [C₄H₉]⁺ | tert-Butyl cation, a stable carbocation from the 1,3-dimethylbutyl group |

| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment in unsaturated systems |

Method Development and Validation for Analytical Quantification

For the quantitative analysis of this compound, for instance in flavor and fragrance formulations or as a residual monomer, a robust and validated analytical method is essential. Gas Chromatography, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is the technique of choice for volatile esters.

Method Development involves optimizing several parameters to achieve a reliable separation and detection. Key steps include:

Column Selection: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically suitable for separating esters of this type.

Inlet Parameters: Optimization of the injector temperature and injection mode (e.g., split/splitless) is crucial to ensure efficient vaporization without thermal degradation.

Oven Temperature Program: A temperature gradient is developed to separate the target analyte from other matrix components with good resolution and acceptable analysis time.

Detector Settings: For GC-FID, gas flows (hydrogen, air, makeup gas) are optimized. For GC-MS, the ion source temperature and electron energy are set, and specific ions are chosen for Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Method Validation is the process of demonstrating that the developed analytical procedure is suitable for its intended purpose. researchgate.net This involves assessing a range of parameters according to international guidelines (e.g., ICH, FDA).

The table below outlines the typical parameters evaluated during the validation of a quantitative method for this compound.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis (e.g., using MS) and resolution > 1.5 from adjacent peaks. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. researchgate.net |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have acceptable precision, accuracy, and linearity. | Defined by the application (e.g., 80-120% of the expected concentration). |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% for spiked samples. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, etc. |

By systematically developing and validating an analytical method, one can ensure the reliable quantification of this compound in various matrices, supporting quality control and research activities.

Investigations into the Biological Activities and Mechanistic Actions of 2 Butenoic Acid, 1,3 Dimethylbutyl Ester Non Clinical Focus

Olfactory and Chemoreceptive Interactions

The sensory perception of 2-Butenoic acid, 1,3-dimethylbutyl ester is primarily related to its volatility and chemical structure, which allow it to interact with olfactory receptors.

Mechanisms of Sensory Perception (in vitro/non-human models)

In insects, the detection of volatile compounds, including esters, is a complex process mediated by olfactory receptor neurons (ORNs) housed in specialized structures called sensilla. nih.gov These neurons express odorant receptors (ORs), which are ligand-gated ion channels typically formed by a variable odor-specific subunit (OrX) and a conserved co-receptor (Orco). researchgate.netdoaj.org The binding of a specific odorant molecule to an OrX subunit is the first step in olfactory signal transduction.

While direct studies on the interaction of this compound with specific insect olfactory receptors are not extensively documented, research on Drosophila melanogaster provides a model for understanding how fruity esters are perceived. In Drosophila, ORNs exhibit a range of responses to different esters, with some receptors showing broad tuning and others being more specific. nih.gov For instance, the receptor Or22a in Drosophila is known to respond to a variety of fruity esters, such as 2-methylbutyl acetate (B1210297) and ethyl tiglate. nih.gov The perception of these esters can be influenced by odorant-degrading enzymes (ODEs) present in the sensillar lymph, which can break down volatile esters and modulate the olfactory response. nih.gov It is plausible that this compound is detected by a similar mechanism, where its ester group and alkyl chain structure determine its binding affinity to one or more OrX subunits in receptive insect species.

Contribution to Flavor and Aroma Profiles in Food Science

Esters are significant contributors to the aroma and flavor of many fruits. researchgate.net They are often responsible for the characteristic sweet and fruity notes. The presence and concentration of specific esters can define the unique aromatic profile of a fruit and can change as the fruit matures. nih.gov

While this compound is not one of the most commonly cited volatile compounds in major fruits, the aroma profile of durian fruit (Durio zibethinus) offers relevant insights. Studies on durian volatiles have identified a vast array of compounds, with esters and sulfur-containing compounds being the two predominant groups that define its complex aroma. nih.govresearchgate.netwikipedia.org The esters contribute the fruity notes, while the sulfur compounds are responsible for the more pungent, onion-like odors. nih.govresearchgate.net

Antimicrobial or Antifungal Efficacy (In Vitro Studies)

Research into the antimicrobial and antifungal properties of ester compounds has been an area of interest. While specific studies on the antimicrobial activity of this compound are limited, research on structurally related compounds provides evidence for potential efficacy.

A study investigating the antifungal activity of a series of 4-substituted crotonic acid esters demonstrated notable effects against several fungal species. acs.org The study tested these compounds against Candida albicans, Aspergillus niger, Mucor mucedo, and Trichophyton mentagrophytes. The results indicated that the nature of the substituent at the 4-position of the crotonic acid ester significantly influenced its fungitoxicity. For instance, esters with halogen substituents (iodo and bromo) showed considerable antifungal activity. acs.org

The proposed mechanism of this antifungal action is a nucleophilic reaction with essential sulfhydryl (SH)-containing compounds within the fungal cells, such as cysteine and glutathione. acs.org The disruption of these vital molecules would interfere with fungal metabolism and survival. Although this study did not test this compound itself, the findings for related crotonic acid esters suggest a potential for this compound to exhibit some level of antifungal activity, which would need to be confirmed by direct in vitro testing.

Table 1: Antifungal Activity of Selected 4-Substituted Crotonic Acid Esters This table is based on data for related compounds and is for illustrative purposes.

| Fungus Species | Ethyl 4-iodocrotonate (MIC in µg/ml) |

| Candida albicans | 18 |

| Aspergillus niger | 40 |

| Mucor mucedo | 5 |

| Trichophyton mentagrophytes | 4 |

Source: Data adapted from a study on 4-substituted crotonic acid esters. acs.org

Enzymatic Interactions and Inhibitory/Activating Effects (Cell-Free Systems)

The interaction of esters with enzymes is a critical aspect of their biological activity, particularly their metabolism by carboxylesterases. Carboxylesterases (CES) are a group of enzymes that catalyze the hydrolysis of ester-containing compounds. wikipedia.orgscienceopen.com In mammals, CES1 and CES2 are the two major carboxylesterases involved in the metabolism of xenobiotics. scienceopen.comnih.gov

While there is no specific research on the enzymatic interactions of this compound, it is expected to be a substrate for carboxylesterases, which would hydrolyze it into 2-butenoic acid (crotonic acid) and 1,3-dimethylbutanol. The efficiency of this hydrolysis would depend on the specific CES isoform and the steric and electronic properties of the ester. researchgate.net

Furthermore, some ester-containing compounds can act as inhibitors of carboxylesterases. nih.gov For example, organophosphate compounds are known to be irreversible inhibitors of these enzymes. nih.govnih.gov It is plausible that under certain conditions, this compound or its metabolites could modulate the activity of carboxylesterases or other enzymes, but this remains to be investigated in cell-free systems.

Effects on Non-Mammalian Biological Systems (e.g., Plant Growth, Insect Behavior)

The influence of this compound on non-mammalian biological systems is an area with limited direct research, but parallels can be drawn from studies on structurally related compounds.

In the context of plant biology, butenolide molecules, which share a structural motif with 2-butenoic acid, have been identified as potent plant growth regulators. nih.govnih.gov For instance, karrikins are butenolides found in smoke from burning plant material that can promote seed germination and seedling growth. nih.govnih.gov Strigolactones, another class of butenolide phytohormones, are involved in various aspects of plant development. nih.gov These compounds often act at very low concentrations and can influence plant responses to abiotic stresses such as nutrient deficiency and drought. nih.govresearchgate.net Given the butenoic acid moiety in its structure, it is conceivable that this compound could have some, likely weak, plant growth regulatory effects, although this has not been experimentally verified.

Regarding insect behavior, many fatty acid-derived esters serve as pheromones or kairomones, mediating communication and host-finding. nih.gov For example, certain esters are key components of the sex pheromones of various moth species. nih.gov The codling moth, for instance, is attracted to pear ester ethyl (E,Z)-2,4-decadienoate. wikipedia.org While there is no direct evidence of this compound acting as an insect pheromone, its fruity odor suggests it could act as a kairomone, an attractant that signals a food source for certain herbivorous insects.

Structure Activity Relationship Sar Studies for 2 Butenoic Acid, 1,3 Dimethylbutyl Ester Analogues

Impact of Alkyl Chain Length and Branching on Biological and Chemical Properties

The length and branching of the alkyl chain in ester compounds play a pivotal role in determining their physicochemical properties, which in turn dictates their biological activity and chemical behavior. In the case of analogues of 2-butenoic acid, 1,3-dimethylbutyl ester, modifications to the 1,3-dimethylbutyl group can significantly alter properties such as hydrophobicity, steric hindrance, and volatility.

Generally, increasing the length of a straight-chain alkyl ester tends to increase its lipophilicity. This can enhance its ability to permeate cell membranes, a critical factor for bioavailability. However, there is often an optimal chain length for a specific biological activity, beyond which a "cut-off" effect is observed. nih.gov This phenomenon is attributed to factors such as reduced water solubility and unfavorable interactions with the target receptor site.

Table 1: Hypothetical Impact of Alkyl Chain Modification on the Properties of 2-Butenoic Acid Esters

| Alkyl Ester Group | Chain Length | Branching | Predicted Lipophilicity (LogP) | Predicted Volatility | Hypothetical Receptor Binding Affinity |

| Ethyl | 2 | None | Low | High | Low |

| n-Butyl | 4 | None | Moderate | Moderate | Moderate |

| 1,3-Dimethylbutyl | 6 | Branched | High | Low | Potentially High (due to specific fit) |

| n-Hexyl | 6 | None | High | Low | Moderate to High |

| n-Octyl | 8 | None | Very High | Very Low | Potentially Low (cut-off effect) |

Stereochemical Influence on Functional Outcomes

Chirality is a fundamental aspect of molecular recognition in biological systems. nih.govnih.gov The 1,3-dimethylbutyl ester portion of the target molecule contains two chiral centers, meaning it can exist as four possible stereoisomers. The spatial arrangement of the methyl groups can profoundly affect how the molecule interacts with chiral biological receptors, such as olfactory receptors.

It is well-established that different enantiomers of a chiral compound can exhibit distinct biological activities. researchgate.net One enantiomer might be a potent agonist, while the other could be inactive or even an antagonist. This stereoselectivity arises from the three-dimensional nature of binding sites in proteins, which can preferentially accommodate one stereoisomer over another. For fragrance compounds, different stereoisomers often possess distinct odors. Therefore, controlling the stereochemistry during the synthesis of analogues of this compound is critical for achieving a desired functional outcome.

Effects of Double Bond Isomerism (E/Z) on Molecular Interactions

The 2-butenoic acid moiety of the molecule contains a carbon-carbon double bond, which can exist as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). wikipedia.org The IUPAC name for the parent compound, 4-methylpentan-2-yl (E)-but-2-enoate, indicates that the substituents around the double bond are on opposite sides. nih.gov

From a biological perspective, the E/Z configuration is crucial for molecular interactions. The different spatial arrangement of the functional groups can lead to significant differences in binding affinity to a receptor. In many cases, only one isomer will fit correctly into the active site of an enzyme or receptor to elicit a biological response. The synthesis of 2-butenoic acid esters often aims to produce a high percentage of the desired (E)-isomer. drugbank.com

Table 2: Comparison of Properties for (E) and (Z) Isomers of a Generic 2-Butenoic Acid Ester

| Property | (E)-Isomer (trans) | (Z)-Isomer (cis) |

| Molecular Shape | More Linear | Bent |

| Boiling Point | Generally Higher | Generally Lower |

| Melting Point | Generally Higher | Generally Lower |

| Stability | Generally More Stable | Generally Less Stable |

| Receptor Fit | Potentially more specific | Potentially less specific |

Note: This table presents general trends observed for E/Z isomers. docbrown.info

Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Methodologies

In the absence of extensive experimental data, computational modeling and Quantitative Structure-Activity Relationship (QSAR) studies serve as powerful tools for predicting the properties of novel analogues. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or a particular chemical property. mdpi.combiointerfaceresearch.com

For analogues of this compound, a QSAR study would involve synthesizing a library of related compounds and measuring a specific property, such as odor intensity or receptor binding affinity. Various molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, logP, electronic properties, and topological indices), would then be calculated for each analogue. Statistical methods are employed to develop a model that relates these descriptors to the observed activity.

These models can then be used to predict the properties of yet-unsynthesized analogues, thereby guiding the design of new compounds with enhanced or specific characteristics. This approach can significantly reduce the time and cost associated with the discovery and development of new molecules. biointerfaceresearch.com

Environmental Fate and Transport Studies of 2 Butenoic Acid, 1,3 Dimethylbutyl Ester

Environmental Degradation Pathways and Kinetics

Hydrolytic and Photolytic Degradation Processes

Esters, as a chemical class, can undergo hydrolysis, a reaction with water that splits the ester into a carboxylic acid and an alcohol. chemrxiv.orgepa.gov The rate of this reaction is influenced by factors such as pH and temperature. chemrxiv.org Alkaline-catalyzed hydrolysis is a recognized degradation pathway for many synthetic organic esters. chemrxiv.org However, no specific experimental studies detailing the hydrolytic half-life or degradation products of 2-Butenoic acid, 1,3-dimethylbutyl ester under various environmental pH conditions were identified.

Similarly, photolytic degradation, the breakdown of compounds by light, is another potential environmental fate process. No studies were found that specifically investigated the photodegradation rates or products of this compound.

Aerobic and Anaerobic Biodegradation in Various Media

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the removal of chemicals from the environment. Studies on the aerobic (oxygen-present) and anaerobic (oxygen-absent) biodegradation of this compound in environmental media such as soil, sediment, and water are essential for a complete environmental risk assessment. A comprehensive search of scientific databases did not yield any specific studies on the biodegradation of this compound. While its potential for biodegradability is a noted consideration for safety assessments, empirical data is lacking. ontosight.ai

Sorption and Mobility in Environmental Compartments

The extent to which a chemical binds to soil and sediment or volatilizes into the air determines its mobility and distribution in the environment.

Adsorption to Soil and Sediment Matrices

The tendency of a chemical to adsorb to soil and sediment is quantified by its soil sorption coefficient (Koc). This parameter is critical for predicting whether a compound will be mobile in soil and potentially leach into groundwater or remain bound to soil particles. No experimental or estimated Koc values for this compound were found in the reviewed literature.

Volatilization from Water and Soil Surfaces

Volatilization is the process by which a substance evaporates from a solid or liquid state into a gaseous state. For chemicals in water, this is described by the Henry's Law constant, which relates the concentration of a compound in the air to its concentration in water. henrys-law.org For chemicals in soil, volatilization is also a key transport mechanism. No data on the Henry's Law constant or other measures of the volatilization potential of this compound could be located.

Bioaccumulation Potential in Non-Target Organisms (Non-Human)

Bioaccumulation is the process by which chemicals are taken up by an organism from the environment, leading to concentrations in the organism that are higher than in the surrounding environment. skb.se The bioconcentration factor (BCF) is a common measure of a chemical's potential to accumulate in aquatic organisms. mdpi.com A high BCF value can indicate a risk of the chemical moving up the food chain. ca.govsfu.ca

Ecotoxicity to Non-Target Organisms (Excluding Human/Mammalian Clinical)

Given the limited availability of specific empirical data for this compound, a common approach in chemical risk assessment is the use of read-across methodologies. nih.govresearchgate.net This process involves using data from structurally similar chemicals to predict the properties of the substance . For this compound, ecotoxicity data from other short-chain alkyl esters of butenoic acid (crotonates) could potentially serve as analogues to estimate its environmental effects. However, publicly accessible read-across studies specifically for this purpose have not been identified.

The following table summarizes the available ecotoxicity information for this compound. Due to the lack of specific studies, quantitative data is not available.

| Organism/Trophic Level | Endpoint | Result | Classification | Source |

| Aquatic Environment | Long-term effects | Data not available | Toxic to aquatic life with long lasting effects (H411) | thegoodscentscompany.com |

It is important to note that the classification is based on a mixture and not the pure substance. Further research and direct testing on this compound are necessary to definitively characterize its ecotoxicity profile for non-target organisms.

Research on Applications of 2 Butenoic Acid, 1,3 Dimethylbutyl Ester in Industrial and Commercial Sectors Non Medicinal

Role in Flavor and Fragrance Chemistry and Formulation

2-Butenoic acid, 1,3-dimethylbutyl ester is a recognized fragrance ingredient valued for its distinct aroma profile. acs.orgacs.orgnih.gov It is described as having a fresh, fruity, and apple-forward scent, with additional notes of pear, plum, and grape. wikipedia.orgfragranceconservatory.com This versatile aroma makes it a useful component in the formulation of various scented products.

The compound is synthesized in a laboratory setting, and there is a growing trend towards using renewable resources in its production to align with sustainability goals. wikipedia.org It is listed in the International Fragrance Association (IFRA) transparency list of fragrance ingredients. acs.orgacs.orgnih.gov Commercially, it can be found under trade names such as Apple Crotonate, Damascia, Damasconate, and Frutinate. fragranceconservatory.com

The primary application of this compound is in consumer products, particularly in air fresheners and scented oils. lesielle.comepa.gov Its fruity and pleasant aroma enhances the sensory experience of these household items.

| Attribute | Description | Source |

|---|---|---|

| Odor Profile | Fruity, apple, pear, plum, grape | wikipedia.orgfragranceconservatory.comcosmeticsinfo.org |

| Common Use | Fragrance ingredient in air fresheners and scented oils | lesielle.comepa.gov |

| Trade Names | Apple Crotonate, Damascia, Damasconate, Frutinate | fragranceconservatory.com |

| Regulatory | IFRA Transparency List | acs.orgacs.orgnih.gov |

Utilization as a Synthetic Intermediate in Organic Synthesis

The chemical structure of this compound, which contains a reactive α,β-unsaturated ester moiety, suggests its utility as a synthetic intermediate in organic chemistry. While specific research detailing the use of this exact ester is limited, the reactivity of the broader class of 2-butenoates (crotonates) is well-documented.

One of the key reactions for α,β-unsaturated esters is the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. Esters of 2-butenoic acid can act as dienophiles in these cycloaddition reactions, leading to the synthesis of complex cyclic molecules. The ester group in these reactions serves as an electron-withdrawing group, activating the double bond for reaction with a diene.

Furthermore, the double bond and the ester group in 2-butenoates can undergo a variety of other chemical transformations. These include addition reactions across the double bond and nucleophilic substitution at the carbonyl carbon of the ester. The versatility of these reactions makes 2-butenoic acid esters, including the 1,3-dimethylbutyl ester, valuable building blocks for the synthesis of more complex molecules in academic and industrial research.

Potential in Polymer and Material Science Research

While direct research on the incorporation of this compound into polymers is not extensively documented, the parent acid, crotonic acid, and its other esters are utilized in polymer chemistry. Crotonic acid is used as a comonomer with vinyl acetate (B1210297) to produce copolymers that have applications in paints and adhesives. wikipedia.org These copolymers are valued for their film-forming properties. lesielle.comcosmeticsinfo.org

The general class of crotonates can be polymerized, although they are noted to be less readily polymerized than their methacrylate (B99206) isomers. acs.org However, recent research has demonstrated the successful polymerization of various alkyl crotonates to produce high molecular weight polymers. acs.org This suggests that this compound could potentially be used as a monomer or comonomer to create polymers with specific properties. The bulky 1,3-dimethylbutyl group could influence the physical characteristics of the resulting polymer, such as its glass transition temperature, solubility, and mechanical properties. These polymers could find applications in coatings, adhesives, and other materials where the properties imparted by the crotonate and the specific ester group are desirable.

| Related Compound | Polymer Application | Source |

|---|---|---|

| Crotonic acid | Comonomer with vinyl acetate for paints and adhesives | wikipedia.org |

| VA/Crotonates copolymer | Film-forming agent in hair sprays and coatings | lesielle.comcosmeticsinfo.org |

| Alkyl crotonates | Can be polymerized to high molecular weight polymers | acs.org |

Exploratory Applications in Agricultural Science (e.g., Pheromone Analogues, Plant Growth Regulation)

The application of this compound in agricultural science is an area of exploratory research. While there is no direct evidence of its use as a pheromone analogue or plant growth regulator, the chemical structures of related compounds suggest potential avenues for investigation.

Some esters of butanoic acid and related compounds have been studied for their effects on plant growth. For example, butanoic acid produced by the bacterium Bacillus aryabhattai has been shown to promote the growth of soybeans. frontiersin.org Conversely, other studies have shown that certain esters can have inhibitory effects on plant growth. nih.gov The specific biological activity is highly dependent on the chemical structure of the compound and the plant species being tested. The potential for this compound to act as a plant growth regulator would require empirical testing.

In the context of pest management, some crotonic acid esters have demonstrated antifungal activity. nih.gov This raises the possibility that this compound could be investigated for similar properties, potentially leading to its use in the development of new agricultural fungicides. The synthesis of pheromones often involves the use of ester-containing molecules, and while there is no indication that this specific compound is a known pheromone, its structure could serve as a scaffold for the synthesis of pheromone analogues. researchgate.net

Future Research Directions and Emerging Areas Pertaining to 2 Butenoic Acid, 1,3 Dimethylbutyl Ester

Development of Advanced Green Synthetic Methodologies

Future research into the synthesis of 2-Butenoic acid, 1,3-dimethylbutyl ester is anticipated to prioritize the principles of green chemistry, aiming to develop more environmentally benign and efficient production methods. This involves a shift away from traditional chemical synthesis, which often relies on harsh conditions and hazardous materials.

A significant area of focus will be the use of solid acid catalysts. These materials offer several advantages over conventional homogeneous catalysts, including ease of separation from the reaction mixture, reusability, and reduced corrosion issues. Research will likely concentrate on designing and fabricating novel solid acid catalysts with high activity and selectivity for the esterification of 2-butenoic acid with 1,3-dimethylbutanol. This could involve the use of materials such as zeolites, sulfated metal oxides, and ion-exchange resins, tailored to optimize the synthesis of this specific branched ester.

Another promising avenue is the advancement of biocatalysis, particularly through the use of enzymes like lipases. Lipase-catalyzed esterification can be conducted under mild reaction conditions, often in solvent-free systems or green solvents, leading to high selectivity and reduced energy consumption. Future studies will likely explore the immobilization of lipases on various supports to enhance their stability and reusability. Furthermore, kinetic modeling of lipase-catalyzed reactions will be crucial for optimizing reaction parameters and scaling up the process for industrial applications. The "Ping-Pong Bi-Bi" mechanism, often characteristic of lipase-catalyzed reactions, will be a key area of investigation to understand substrate inhibition and maximize product yield.

Novel Analytical Techniques for Complex Matrix Analysis

The detection and quantification of this compound, especially in complex matrices such as consumer products and environmental samples, necessitates the development of more sophisticated analytical methods. While gas chromatography-mass spectrometry (GC-MS) is a standard technique, future research will likely focus on enhancing its capabilities to improve sensitivity and resolution.

A particularly promising technique is comprehensive two-dimensional gas chromatography (GCxGC). This powerful analytical tool offers significantly higher peak capacity and resolution compared to conventional GC, making it ideal for separating and identifying trace compounds in complex mixtures like fragrances. Coupling GCxGC with a time-of-flight mass spectrometer (TOF-MS) provides fast data acquisition and high-quality mass spectra, enabling the confident identification of target analytes even when they are present at low concentrations or co-elute with other components. Future research will likely involve the development and validation of GCxGC-TOF-MS methods specifically for the analysis of this compound and other fragrance ingredients in various products.

Biotechnological Production and Metabolic Engineering for Sustainable Synthesis

The sustainable production of this compound is a key area for future research, with a strong focus on biotechnological approaches. Metabolic engineering of microorganisms, particularly the yeast Saccharomyces cerevisiae, offers a promising route for the de novo biosynthesis of this and other valuable esters from renewable feedstocks. nih.govresearchgate.net

Future research in this area will likely concentrate on several key aspects of metabolic engineering. One major goal will be to enhance the precursor supply for ester synthesis. This involves engineering the metabolic pathways of the host organism to increase the intracellular pools of both 2-butenoic acid (or its activated form, butenoyl-CoA) and 1,3-dimethylbutanol. For instance, pathways for the biosynthesis of short-chain unsaturated fatty acids and branched-chain alcohols can be targeted for upregulation. nih.gov

Another critical area of investigation will be the identification and engineering of suitable enzymes for the final esterification step. This may involve screening for novel alcohol acyltransferases (AATs) with high specificity and activity towards the target substrates. Furthermore, protein engineering could be employed to improve the catalytic efficiency and substrate specificity of existing enzymes. The overarching goal is to create robust microbial cell factories capable of producing this compound at high titers and yields, providing a sustainable alternative to chemical synthesis.

In-depth Mechanistic Studies of Biological Interactions (Non-Human)

Understanding the biological interactions of this compound in non-human systems is a crucial area for future research, particularly concerning its potential role in insect behavior and plant-herbivore interactions. Many esters serve as semiochemicals in the natural world, acting as pheromones or kairomones.

Future investigations could explore the olfactory responses of various insect species to this compound. Electrophysiological techniques, such as electroantennography (EAG), can be used to measure the response of insect antennae to volatile compounds, providing insights into which species can detect this compound. Such studies could reveal whether this ester acts as an attractant or repellent for certain insects, which could have implications for the development of novel pest management strategies.

Additionally, the role of this and related esters in plant defense mechanisms warrants further investigation. Plants produce a vast array of secondary metabolites to deter herbivores, and some esters have been implicated in these defensive strategies. Research could focus on whether the presence of this compound in a plant's volatile profile influences the feeding behavior of herbivores. This could involve behavioral assays and chemical analysis of plant tissues to understand the ecological significance of this compound.

Comprehensive Environmental Assessment Methodologies

As with any commercially used chemical, a thorough understanding of the environmental fate and potential ecotoxicity of this compound is essential. Future research will need to focus on developing comprehensive environmental assessment methodologies to evaluate its potential impact on various ecosystems.

A key area of investigation will be the biodegradation of this ester in different environmental compartments, such as soil and water. Studies will need to identify the microorganisms capable of degrading the compound and elucidate the metabolic pathways involved. Understanding the rate and extent of biodegradation is crucial for predicting its persistence in the environment. The degradation of aliphatic esters, in general, can be influenced by factors such as chain length and branching, which will be important considerations for this specific compound.

Q & A

Q. What synthetic methods are most commonly used to produce 2-Butenoic acid, 1,3-dimethylbutyl ester, and what typical yields are achieved?

The primary method is Fischer esterification , involving acid-catalyzed reaction between the corresponding carboxylic acid and alcohol. For example, using sulfuric acid as a catalyst under reflux conditions, yields around 55% have been reported. However, losses may occur during purification due to product retention in apparatus . Alternative routes include enzymatic catalysis, though reaction optimization (e.g., solvent choice, temperature) is critical for scalability .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

- IR spectroscopy : Identifies the ester carbonyl stretch (~1740 cm⁻¹) and C-O-C asymmetric stretching (~1250 cm⁻¹).

- NMR (¹H and ¹³C) : ¹H NMR reveals splitting patterns for the 1,3-dimethylbutyl group (e.g., δ 0.9–1.5 ppm for methyl protons) and the α,β-unsaturated ester moiety (δ 5.5–6.5 ppm for vinyl protons). ¹³C NMR confirms the ester carbonyl signal at ~170 ppm .

Q. How is the purity of this compound assessed post-synthesis?

Purity is validated via gas chromatography-mass spectrometry (GC-MS) to detect residual solvents or byproducts. Boiling point determination (theoretical: 144°C; experimental: 143°C) and refractive index measurements further corroborate purity. Deviations >1°C may necessitate fractional distillation .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance the yield of this compound in esterification reactions?

- Solvent selection : Use toluene for azeotropic water removal to shift equilibrium toward ester formation.

- Catalyst concentration : 1–2% sulfuric acid minimizes side reactions (e.g., dehydration).

- Molar ratio : A 1:1.2 ratio of acid to alcohol improves conversion.

- Temperature : Reflux at ~120°C balances reaction rate and thermal stability .

Q. What analytical strategies resolve discrepancies between experimental and theoretical data (e.g., boiling points, spectral peaks)?

- Cross-validation : Compare GC-MS retention times with standards and use differential scanning calorimetry (DSC) to confirm thermal properties.

- Impurity profiling : Liquid chromatography (LC)-UV/Vis identifies byproducts. For spectral mismatches, computational tools (e.g., DFT simulations) predict NMR/IR spectra to verify structural assignments .

Q. How does the thermal stability of this compound influence its storage and experimental handling?

The compound exhibits moderate thermal stability (decomposition >150°C). Storage at 4°C under nitrogen prevents oxidation. DSC analysis determines precise decomposition thresholds, guiding safe handling protocols during high-temperature reactions (e.g., distillations) .

Q. What methodologies are recommended for investigating the biological activity of this ester in modulating biochemical pathways?

- In vitro assays : Use COX-2 inhibition ELISA or NF-κB luciferase reporter cell lines to assess anti-inflammatory potential.

- Dose-response studies : Test concentrations from 0.1–100 µM with controls (e.g., indomethacin).

- Structure-activity relationship (SAR) : Modify functional groups (e.g., amino or alkyl chains) to evaluate activity changes .

Q. How can researchers address low yields during scale-up synthesis of this ester?

- Process intensification : Employ continuous flow reactors to improve heat/mass transfer.

- Catalyst screening : Test immobilized lipases for greener synthesis.

- Kinetic studies : Monitor reaction progress via in-line FTIR to identify rate-limiting steps .

Data Presentation and Critical Analysis

Q. How should conflicting data from multiple studies on this compound’s reactivity be critically evaluated?

- Statistical analysis : Apply ANOVA to compare yields or activity data across studies.

- Contextual factors : Account for differences in reaction conditions (pH, solvent purity) or analytical instrumentation.

- Meta-analysis : Aggregate data from peer-reviewed journals (avoiding non-academic sources) to identify consensus trends .

Q. What are the best practices for reporting the physicochemical properties of this compound in publications?

- Standardized units : Report boiling points (°C), densities (g/cm³), and spectral data (δ in ppm, λ in nm) with ± uncertainty ranges.

- Reproducibility : Include detailed experimental protocols (e.g., NMR acquisition parameters, GC column specifications).

- Data repositories : Deposit raw spectra in platforms like Zenodo for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.